molecular formula C17H20NO5P B14359481 Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate CAS No. 90906-96-0

Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate

Cat. No.: B14359481
CAS No.: 90906-96-0
M. Wt: 349.32 g/mol
InChI Key: NJGGNXITADZNLX-UHFFFAOYSA-N
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Description

Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety This specific compound features a phenyl group substituted with a phenoxycarbonylamino group and a diethyl phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate can be achieved through several methods. One common approach involves the reaction of 4-aminophenyl diethyl phosphonate with phenyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid byproduct.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of H-phosphonate diesters with aryl halides under microwave irradiation can yield the desired phosphonate compound in high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or phosphonate groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or catalyst to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phenoxycarbonylamino group can form hydrogen bonds or other interactions with active sites, while the phosphonate group can mimic phosphate groups in biological systems. This allows the compound to inhibit enzyme activity or modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {4-(dimethylamino)phenylmethyl}phosphonate
  • Diethyl {4-(chlorophenyl)aminomethyl}phosphonate
  • Diethyl {4-(methoxyphenyl)aminomethyl}phosphonate

Uniqueness

Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxycarbonylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

90906-96-0

Molecular Formula

C17H20NO5P

Molecular Weight

349.32 g/mol

IUPAC Name

phenyl N-(4-diethoxyphosphorylphenyl)carbamate

InChI

InChI=1S/C17H20NO5P/c1-3-21-24(20,22-4-2)16-12-10-14(11-13-16)18-17(19)23-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,18,19)

InChI Key

NJGGNXITADZNLX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2)OCC

Origin of Product

United States

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